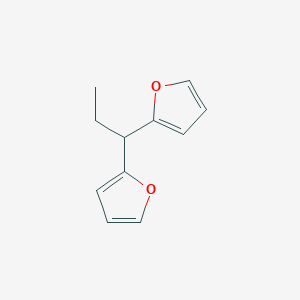

2,2'-(Propane-1,1-diyl)difuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a condensation product of furan and acetone and is characterized by its relatively high boiling point of 85−90 °C at 13 torr . This compound is a precursor to the rubber additive bis(tetrahydrofuryl)propane, which is used in the manufacture of high vinyl content rubber for high-performance tires .

Preparation Methods

The synthesis of 2,2’-(Propane-1,1-diyl)difuran typically involves the reaction of two equivalents of furan with one equivalent of acetone in the presence of concentrated hydrochloric acid as a catalyst at ambient temperature and pressure . The reaction can also be conducted under cooled conditions during the addition of reagents and in the early phases to control the formation of oligomers . The product is obtained from crude aqueous acidic reaction mixtures by allowing phase separation followed by neutralization of the organic layer. Essentially pure 2,2’-(Propane-1,1-diyl)difuran is obtained by vacuum distillation of the neutralized organic phase .

Chemical Reactions Analysis

2,2’-(Propane-1,1-diyl)difuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difuran derivatives.

Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted difuran derivatives.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions are difuran derivatives and bis(tetrahydrofuryl)propane .

Scientific Research Applications

2,2’-(Propane-1,1-diyl)difuran has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of rubber additives and other difuran derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore the medicinal properties of difuran derivatives.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,1-diyl)difuran involves its reactivity with various chemical reagents. The furan rings in the compound can participate in electrophilic substitution reactions, while the central propane-1,1-diyl group can undergo hydrogenation to form bis(tetrahydrofuryl)propane . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the furan rings and the central propane-1,1-diyl group.

Comparison with Similar Compounds

2,2’-(Propane-1,1-diyl)difuran can be compared with other similar compounds, such as:

2,2’-(Propane-1,3-diyl)difuran: This compound has a similar structure but with a different positioning of the propane group.

2,2’-(Thiodimethylene)difuran: This compound contains sulfur in place of the central carbon atom.

2,2’-(Dithiodimethylene)difuran: This compound contains two sulfur atoms in place of the central carbon atom.

The uniqueness of 2,2’-(Propane-1,1-diyl)difuran lies in its specific structure, which allows it to act as a precursor to rubber additives and other difuran derivatives .

Q & A

Basic Question: What experimental methods are recommended for synthesizing 2,2'-(Propane-1,1-diyl)difuran, and how can its purity be validated?

Answer:

The synthesis of this compound likely involves condensation reactions between propane-1,1-diol derivatives and furan precursors. A common approach is to use acid-catalyzed cross-coupling under anhydrous conditions. To validate purity:

- Chromatography : Employ HPLC or GC-MS to assess chemical homogeneity.

- Spectroscopy : Use 1H- and 13C-NMR to confirm structural integrity, comparing peaks to analogous compounds like 2,2'-(dithiodimethylene)-difuran .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated in propane-diaminium complexes .

Basic Question: How can researchers resolve discrepancies between computational and experimental data for this compound’s geometry?

Answer:

Discrepancies often arise from approximations in computational models (e.g., DFT functional selection) or experimental artifacts (e.g., crystal packing effects). To address this:

- Refinement Tools : Use SHELXL for iterative refinement of X-ray data to optimize bond lengths/angles .

- Software Validation : Compare computational outputs (e.g., Gaussian-optimized geometries) with Mercury-visualized experimental structures .

- Error Analysis : Quantify deviations using root-mean-square (RMSD) metrics between computational and crystallographic data .

Advanced Question: What strategies are effective for analyzing π-π interactions in the crystal lattice of this compound?

Answer:

π-π stacking can be investigated via:

- Crystallographic Software : Mercury’s "Contacts" module calculates centroid distances and dihedral angles between aromatic rings . For example, π-π interactions in propane-diaminium complexes show centroid distances of 3.51–3.59 Å .

- Energy Calculations : Use DFT to model interaction energies between furan rings, accounting for dispersion corrections (e.g., D3-BJ method).

- Thermal Motion Analysis : Assess displacement parameters (ADPs) to distinguish static vs. dynamic π-π interactions .

Advanced Question: How can researchers design experiments to probe the compound’s reactivity under catalytic conditions?

Answer:

Focus on mechanistic studies:

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or 19F-NMR (if fluorinated analogs exist).

- Isotopic Labeling : Use 13C-labeled propane backbones to track bond cleavage/formation pathways.

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Ru) for cross-coupling reactions, referencing methodologies for similar difuran systems .

Advanced Question: How should conflicting thermal stability data from TGA and DSC be reconciled?

Answer:

Contradictions may arise from differing experimental conditions:

- Sample Preparation : Ensure identical sample masses and heating rates (e.g., 10°C/min) for both techniques.

- Atmosphere Effects : Compare inert (N2) vs. oxidative (air) environments to identify decomposition pathways.

- Data Triangulation : Cross-validate with computational thermochemistry (e.g., QSPR models) to predict degradation thresholds .

Basic Question: What spectroscopic techniques are critical for characterizing hydrogen-bonding networks in this compound?

Answer:

- Solid-State NMR : Probes hydrogen bonding via 1H-15N correlation spectroscopy.

- IR Spectroscopy : Identify O–H and N–H stretches (2500–3500 cm−1) and compare to hydrogen-bonded systems like propane-diaminium complexes .

- X-ray Diffraction : Resolve H-bond geometries (D⋯A distances, angles) with high-resolution datasets (R < 0.05) .

Advanced Question: How can researchers leverage computational tools to predict the compound’s solubility and partition coefficients?

Answer:

- QSPR Modeling : Train models using descriptors like logP, polar surface area, and Hansen solubility parameters .

- COSMO-RS Simulations : Predict solubility in solvents (e.g., DMSO, water) via quantum-chemical charge density profiles.

- Experimental Cross-Check : Validate predictions with shake-flask experiments and HPLC quantification .

Basic Question: What crystallographic databases and software are essential for structural comparisons?

Answer:

- Cambridge Structural Database (CSD) : Search for analogous structures (e.g., propane-1,3-diyl derivatives) .

- Mercury : Overlay structures to compare packing motifs and symmetry operations .

- SHELX Suite : Refine structures and generate CIF files for deposition .

Advanced Question: How can synthetic byproducts be identified and minimized during scale-up?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., dithiane derivatives) with high sensitivity .

- Reaction Optimization : Adjust stoichiometry, temperature, and catalyst loading using Design of Experiments (DoE) principles.

- Crystallization Control : Use seeding techniques to favor pure polymorphs, as seen in propane-diaminium synthesis .

Advanced Question: What experimental and computational approaches elucidate the compound’s electronic structure?

Answer:

- UV-Vis Spectroscopy : Measure π→π∗ transitions and compare to TD-DFT calculations.

- Electron Density Maps : Generate Laplacian plots via multipole refinement (e.g., using SHELXL) to visualize charge distribution .

- Electrostatic Potential Analysis : Map surfaces using Gaussian/Mercury to predict reactive sites .

Properties

CAS No. |

85672-35-1 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-[1-(furan-2-yl)propyl]furan |

InChI |

InChI=1S/C11H12O2/c1-2-9(10-5-3-7-12-10)11-6-4-8-13-11/h3-9H,2H2,1H3 |

InChI Key |

GVNWNIHUOYOCOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CO1)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.